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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427 Get Quote

For researchers and professionals in drug development and chemical sciences, Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-
Allyloxybenzaldehyde, alongside related benzaldehyde derivatives, supported by

experimental data and protocols.

¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in NMR spectroscopy are indicative of the electronic environment of the

nuclei. Below is a comparison of the ¹H and ¹³C NMR spectral data for 4-
Allyloxybenzaldehyde and its structural analogs. The data is presented for spectra recorded

in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
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Compound Aldehyde (-CHO) Aromatic (Ar-H) Allyl/Benzyl/Methyl

4-

Allyloxybenzaldehyde
9.88 (s, 1H)

7.84 (d, 2H), 7.03 (d,

2H)

6.07 (m, 1H), 5.44

(dd, 1H), 5.33 (dd,

1H), 4.63 (dt, 2H)

4-

Methoxybenzaldehyde
9.88 (s, 1H)

7.84 (d, 2H), 7.00 (d,

2H)
3.89 (s, 3H)[1]

4-

Benzyloxybenzaldehy

de

9.88 (s, 1H)
7.83 (d, 2H), 7.07 (d,

2H)

7.45-7.30 (m, 5H),

5.14 (s, 2H)[2]

4-

Hydroxybenzaldehyde
~9.8 (s, 1H)

~7.8 (d, 2H), ~6.9 (d,

2H)
~5.8 (br s, 1H, -OH)

Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃

Compound Aldehyde (C=O) Aromatic (Ar-C) Allyl/Benzyl/Methyl

4-

Allyloxybenzaldehyde
190.8

163.8, 132.0, 130.0,

115.1
132.5, 118.4, 69.0

4-

Methoxybenzaldehyde
190.9

164.6, 132.0, 129.9,

114.3
55.6[1]

4-

Benzyloxybenzaldehy

de

190.8

163.8, 136.2, 132.0,

130.0, 128.8, 128.3,

127.5, 115.2

70.3

4-

Hydroxybenzaldehyde
~191

~162, ~133, ~130,

~116
-

Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of 4-
Allyloxybenzaldehyde.

1. Sample Preparation:
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Dissolve approximately 5-10 mg of 4-Allyloxybenzaldehyde in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR, standard acquisition parameters are used.

For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

3. Data Acquisition:

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

The number of scans for ¹H NMR is typically 8-16, while for ¹³C NMR, a larger number of

scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

Perform a Fourier transform on the acquired FID to obtain the NMR spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the NMR Analysis Workflow and
Molecular Structure
The following diagrams illustrate the logical workflow of an NMR experiment and the chemical

structure of 4-Allyloxybenzaldehyde with atom numbering for NMR peak assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b1266427?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.chemicalbook.com/SpectrumEN_4397-53-9_13CNMR.htm
https://www.benchchem.com/product/b1266427#1h-and-13c-nmr-analysis-of-4-allyloxybenzaldehyde
https://www.benchchem.com/product/b1266427#1h-and-13c-nmr-analysis-of-4-allyloxybenzaldehyde
https://www.benchchem.com/product/b1266427#1h-and-13c-nmr-analysis-of-4-allyloxybenzaldehyde
https://www.benchchem.com/product/b1266427#1h-and-13c-nmr-analysis-of-4-allyloxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266427?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

